Razuprotafib - 1008510-37-9

Razuprotafib

Catalog Number: EVT-279793
CAS Number: 1008510-37-9
Molecular Formula: C26H26N4O6S3
Molecular Weight: 586.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Razuprotafib, also known as AKB-9778, is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP). [, ] It functions by preventing the dephosphorylation of Tie2, a receptor tyrosine kinase primarily expressed on endothelial cells. [, ] This inhibition leads to the activation of the Tie2 signaling pathway, which plays a crucial role in maintaining vascular integrity and regulating endothelial cell survival, proliferation, and migration. [, , ] Therefore, razuprotafib serves as a valuable tool for investigating the role of Tie2 signaling in various physiological and pathological processes, particularly in the context of vascular biology and diseases.

Molecular Structure Analysis

While the provided literature does not include a detailed depiction of razuprotafib's molecular structure, it mentions that the molecule contains a sulfamic acid group, a thiophene ring, and at least one phenyl group. [] These structural features likely contribute to its binding affinity and specificity for VE-PTP.

Chemical Reactions Analysis

Razuprotafib undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 enzyme CYP2C8. [] This metabolic process involves several steps, including:

  • Oxidation of the thiophene ring: This leads to the formation of a thiolactone, followed by further oxidation to its S-oxide, which subsequently undergoes ring-opening and conversion to a thiol (m/z− 619). []
  • Oxidation of the phenyl group: A single oxidation occurs on one of the phenyl rings. []
  • Epoxidation of the thiophene ring: This pathway leads to the formation of a diol after hydrolysis. []
  • S-Methylation: The thiol metabolite generated through thiophene oxidation is believed to be the precursor for a major in vivo metabolite of razuprotafib, MS633 (m/z− 633), which is formed via S-methylation. []

The thiol and diol metabolites can be trapped in vitro using nucleophilic trapping agents like 3-methoxyphenacyl bromide (MPB). []

Mechanism of Action

Razuprotafib exerts its effects by selectively inhibiting VE-PTP, a phosphatase that negatively regulates Tie2 activity. [, , ] By preventing the dephosphorylation of Tie2, razuprotafib effectively activates the Tie2 signaling pathway. [, ] This pathway plays a critical role in maintaining vascular integrity and regulating various endothelial cell functions. [, , ]

Applications
  • Investigating Endothelial Dysfunction in Fabry Disease: Razuprotafib was utilized in a study on Fabry disease, a lysosomal storage disorder characterized by endothelial dysfunction. The study found that razuprotafib helped improve glycocalyx structure and endothelial function in vitro, suggesting its potential as a therapeutic strategy for addressing endothelial dysfunction in Fabry disease. []
  • Evaluating Ocular Hypotensive Effects: Research has explored the potential of razuprotafib as an adjunct therapy for glaucoma. Studies indicate that topical administration of razuprotafib, in conjunction with latanoprost, effectively reduces intraocular pressure in patients with open-angle glaucoma and ocular hypertension. [] This finding suggests that targeting Tie2 activation in Schlemm's canal could offer a novel therapeutic approach for managing these conditions. []
  • Understanding Tie2 Signaling in Retinal Vascular Diseases: Razuprotafib can be employed to further elucidate the role of the Tie2 signaling pathway in the pathogenesis of retinal vascular diseases. [] By modulating Tie2 activity, researchers can gain valuable insights into disease mechanisms and potentially identify novel therapeutic targets for these debilitating conditions.

14C-Razuprotafib

  • Compound Description: 14C-Razuprotafib is a radiolabeled form of razuprotafib, utilized in pharmacokinetic and metabolic studies. The radioactive carbon isotope allows for tracking the compound's absorption, distribution, metabolism, and excretion within the body. []
  • Relevance: This compound is directly related to razuprotafib as it is simply a radiolabeled version used to study the behavior of razuprotafib in various species. []

Razuprotafib Hydrolysis Product (m/z− 380)

  • Compound Description: This compound is a product of razuprotafib hydrolysis, a chemical reaction where a water molecule breaks a chemical bond. It was identified as a significant component in rat plasma during metabolism studies. []
  • Relevance: This metabolite provides insights into the metabolic pathways of razuprotafib. Its presence in rat plasma suggests species-specific differences in razuprotafib metabolism compared to other animals like dogs, monkeys, and humans. []
  • Compound Description: This metabolite is a result of razuprotafib undergoing oxidation and subsequent S-methylation. This compound was found to be a major metabolite in both monkey and human excreta. [, ]
  • Relevance: This is a key metabolite of razuprotafib, primarily found in the feces of monkeys and humans. Its identification helps elucidate the metabolic pathways of razuprotafib in these species. []
  • Compound Description: This compound is formed through a series of oxidation reactions on the thiophene ring of razuprotafib, leading to the formation of a thiolactone, its S-oxide, ring opening, and ultimately resulting in a thiol group. []
  • Relevance: This metabolite is significant as it acts as a precursor to the major in vivo metabolite of razuprotafib, MS633. The formation of this thiol highlights the complex metabolic pathway of razuprotafib. []

Diol Metabolite of Razuprotafib

  • Compound Description: This metabolite is generated through a separate metabolic pathway involving mono-oxidation of the thiophene ring in razuprotafib, followed by hydrolysis, leading to the formation of a diol. []
  • Relevance: Similar to the thiol metabolite, the diol metabolite underscores the diverse metabolic pathways of razuprotafib. []
  • Compound Description: These are not metabolites of razuprotafib but rather products formed in vitro by reacting the thiol and diol metabolites of razuprotafib with the trapping agent 3-methoxyphenacyl bromide (MPB). []
  • Relevance: These adducts were created in the laboratory to trap and analyze the thiol and diol metabolites of razuprotafib, which helps in understanding its metabolism. []
  • Compound Description: Gb3 is a fatty substance that builds up in the body of individuals with Fabry disease due to a deficiency in the enzyme α-galactosidase A. []
  • Relevance: Although not structurally related to razuprotafib, Gb3 is directly related to the research context as razuprotafib has been investigated as a potential therapeutic agent for Fabry disease. The accumulation of Gb3 leads to various symptoms, and razuprotafib's potential to ameliorate these effects is being explored. []

Globotriaosylsphingosine

  • Compound Description: Globotriaosylsphingosine is a related lipid molecule to Gb3 and is considered to be a more toxic form of the accumulating substrates in Fabry disease. []
  • Relevance: Similar to Gb3, Globotriaosylsphingosine is relevant to the research on razuprotafib in the context of Fabry disease. The compound's role in the pathogenesis of Fabry disease and razuprotafib's potential to mitigate its effects are of interest. []

Angiopoietin-2

  • Compound Description: Angiopoietin-2 is a protein that plays a role in blood vessel formation and function. It is involved in inflammatory responses and can contribute to vascular leakage. []
  • Relevance: Angiopoietin-2 is relevant because razuprotafib is a Tie2 activator. Tie2 is a receptor that, when activated, can counteract the effects of Angiopoietin-2. [, ]
  • Compound Description: Heparanase is an enzyme that breaks down heparan sulfate, a key component of the glycocalyx, a protective layer lining blood vessels. []
  • Relevance: Heparanase is relevant because its degradation of the glycocalyx is implicated in the vascular dysfunction observed in Fabry disease. Razuprotafib's potential to protect the glycocalyx from heparanase activity is a point of interest. []

Latanoprost

  • Compound Description: Latanoprost is a medication used to treat glaucoma. It works by reducing the pressure inside the eye. []
  • Relevance: Latanoprost is relevant because the research on razuprotafib explored its effectiveness as an adjunct therapy to latanoprost in managing glaucoma. []

Properties

CAS Number

1008510-37-9

Product Name

Razuprotafib

IUPAC Name

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid

Molecular Formula

C26H26N4O6S3

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1

InChI Key

KWJDHELCGJFUHW-SFTDATJTSA-N

SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

Razuprotafib

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.